molecular formula C12H20ClNO3 B231678 2,4,5-Trimethoxyamphetamine hydrochloride CAS No. 15995-72-9

2,4,5-Trimethoxyamphetamine hydrochloride

Cat. No.: B231678
CAS No.: 15995-72-9
M. Wt: 261.74 g/mol
InChI Key: JHYCECCYAFOEDA-UHFFFAOYSA-N
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Description

Influence of Methoxy (B1213986) Group Substitutions on Pharmacological Activity

The arrangement of methoxy groups on the phenyl ring of the amphetamine scaffold is a key determinant of pharmacological activity. The trimethoxyamphetamine (TMA) family, with its six positional isomers, serves as a clear example of how subtle changes in substitution patterns can lead to significant differences in potency and effects. wikipedia.orgpsu.edu

The six isomers of TMA (TMA-1 through TMA-6) differ only in the placement of their three methoxy groups. wikipedia.org This seemingly minor structural variation leads to a wide spectrum of pharmacological activity. Research has shown that the 2,4,5-substitution pattern, as seen in TMA-2, is particularly important for potent psychoactive effects. frontiersin.org Animal studies have demonstrated that TMA-2 induces behaviors consistent with serotonin (B10506) receptor agonism.

When compared to its isomers, TMA-2 stands out for its significantly higher potency. wikipedia.org For instance, 3,4,5-TMA (TMA-1), the amphetamine analogue of mescaline, is considerably less potent than TMA-2. wikipedia.org While TMA-1 is active at higher doses, TMA-2 is roughly five to ten times more potent, highlighting the critical role of the 2,4,5-methoxy arrangement. frontiersin.orgwikipedia.org Other isomers like 2,3,4-TMA (TMA-3) have been reported to be inactive at tested doses, while TMA-4 and TMA-5 produce effects more comparable to LSD. wikipedia.orgpsu.edu Furthermore, 2,4,6-TMA (TMA-6) acts as a potent monoamine oxidase A (MAO-A) inhibitor, a property not shared by TMA-2 or TMA-1. wikipedia.org This demonstrates that the positioning of the methoxy groups dictates not only the potency but also the primary mechanism of action.

Table 1: Comparison of TMA Isomers

Compound Substitution Pattern Notable Activity
2,4,5-TMA (TMA-2) 2,4,5-trimethoxy Potent Psychedelic
3,4,5-TMA (TMA-1) 3,4,5-trimethoxy Psychedelic, less potent than TMA-2
2,3,4-TMA (TMA-3) 2,3,4-trimethoxy Reportedly inactive

Impact of Alpha-Methylation on Receptor Binding and Agonism

The presence of a methyl group on the alpha-carbon of the phenethylamine (B48288) side chain is a defining feature of amphetamines and has a significant impact on their pharmacological properties. wikipedia.orgscielo.org.mx This alpha-methylation generally increases the potency of psychedelic phenethylamines. frontiersin.org

The alpha-methyl group provides steric hindrance that protects the amine group from metabolism by monoamine oxidase (MAO), thereby increasing the bioavailability and duration of action of the compound. nih.gov In the case of the 2,4,5-trimethoxy-substituted compounds, the alpha-methylated version, TMA-2, is active, whereas its non-alpha-methylated counterpart, 2,4,5-trimethoxyphenethylamine (B125073) (2C-O), is reportedly inactive on its own. wikipedia.org This stark difference underscores the critical role of alpha-methylation in conferring activity to this particular substitution pattern. Studies on other phenethylamine derivatives have also shown that alpha-methylation can influence selectivity for different serotonin receptor subtypes.

Effects of 4-Alkoxy Substituent Variations in Related Phenethylamine and Amphetamine Analogs

The substituent at the 4-position of the 2,5-dimethoxyphenethylamine and amphetamine series plays a crucial role in modulating receptor affinity and efficacy.

Research on a series of 4-alkoxy-2,5-dimethoxyamphetamines has shown that increasing the chain length of the 4-alkoxy group can have varied effects. nih.gov Generally, extending the alkoxy chain tends to increase binding affinities at the 5-HT2A and 5-HT2C receptors. nih.gov However, this increase in binding affinity does not always translate to a proportional increase in activation potency. nih.gov For instance, while increasing the chain length from a methoxy (as in TMA-2) to a propyloxy or butyloxy group did not result in psychoactive effects at comparable doses, other modifications have shown increased potency. nih.gov This suggests a complex relationship where both the size and lipophilicity of the 4-position substituent influence the compound's ability to bind to and activate the receptor. nih.gov

Table 2: Effect of 4-Alkoxy Chain Length on 5-HT2A Receptor Binding

Compound 4-Position Substituent 5-HT2A Ki (nM)
TMA-2 Methoxy 1300–4400
MMALM Allyloxy -

The introduction of halogen atoms, such as fluorine, into the 4-alkoxy substituent adds another layer of complexity to the SAR of these compounds. In the 2,5-dimethoxyamphetamine (B1679032) series, the replacement of the 4-methoxy group with a fluorine atom, as in 2,5-dimethoxy-4-fluoroamphetamine (B12770824) (DOF), results in a compound with stimulating but not psychedelic effects. wikipedia.org The introduction of a terminal fluorine atom into the 4-ethoxy substituent has been shown to decrease affinity at 5-HT2A and 5-HT2C receptors, while progressive fluorination tends to increase these affinities. nih.gov For example, 2,5-dimethoxy-4-(2-fluoroethyl)amphetamine (DOEF) is a known psychedelic. wikipedia.org These findings indicate that the electronic properties and size of the halogen atom, as well as its position on the alkoxy chain, are critical factors in determining the pharmacological outcome.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4,5-trimethoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H19NO3.ClH/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2;/h6-8H,5,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYCECCYAFOEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1083-09-6 (Parent)
Record name Amphetamine, 2,4,5-trimethoxy-, hydrochloride
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DSSTOX Substance ID

DTXSID80936196
Record name 1-(2,4,5-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1)
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Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15995-72-9
Record name Benzeneethanamine, 2,4,5-trimethoxy-α-methyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amphetamine, 2,4,5-trimethoxy-, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4,5-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1)
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Record name TMA-2 hydrochloride
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Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 2,4,5-Trimethoxyamphetamine Hydrochloride

The primary and most cited method for synthesizing 2,4,5-Trimethoxyamphetamine (TMA-2) follows a classical chemical pathway involving the formation and subsequent reduction of a nitroalkene intermediate.

The Nitroalkene Reduction Pathway (e.g., Shulgin's Protocol)

Pioneered in the work of Alexander Shulgin, this three-stage process is a foundational method for producing various phenethylamines. wikipedia.org The route begins with a substituted benzaldehyde (B42025) and proceeds through a nitrostyrene (B7858105) intermediate to yield the target primary amine.

The initial step is a Knoevenagel or Henry condensation reaction. erowid.org It involves the reaction of 2,4,5-Trimethoxybenzaldehyde (B179766) with nitroethane. A basic catalyst is employed to facilitate the condensation. One common protocol uses anhydrous ammonium (B1175870) acetate (B1210297) in a solvent like methanol (B129727) or glacial acetic acid. nih.gov The reaction mixture is typically heated to drive the condensation and subsequent dehydration, leading to the formation of the β-nitropropene derivative, 1-(2,4,5-trimethoxyphenyl)-2-nitropropene. nih.gov This intermediate often precipitates from the reaction mixture as yellow crystals. sciencemadness.org

Optimization of this reaction has been explored to improve yields. For related benzaldehydes, which can be reluctant to condense, variations in catalysts and reaction times have been investigated. For instance, using a larger molar equivalent of a catalyst like ethanolamine (B43304) in glacial acetic acid has been shown to significantly increase the yield of the corresponding nitrostyrene. reddit.com

Table 1: Reagents and Conditions for Nitroalkene Formation

Starting Material Reagent Catalyst Solvent Conditions Product
2,4,5-Trimethoxybenzaldehyde Nitroethane Ammonium Acetate Methanol Heating 1-(2,4,5-trimethoxyphenyl)-2-nitropropene
3,4,5-Trimethoxybenzaldehyde Nitromethane Cyclohexylamine Acetic Acid Heat to 95°C for 90 min 3,4,5-Trimethoxy-β-nitrostyrene

This table presents examples of reaction conditions for Henry-type condensations to form nitrostyrene intermediates. Data sourced from multiple protocols for trimethoxy-substituted benzaldehydes. reddit.commdma.ch

The conversion of the intermediate nitroalkene to the primary amine is a critical reduction step. The most frequently cited method utilizes a powerful hydride-donating agent, Lithium aluminum hydride (LiAlH₄), in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. mdma.chnumberanalytics.com LiAlH₄ is capable of reducing both the nitro group and the alkene double bond in a single procedure to afford the amphetamine. mdma.chresearchgate.net The reaction is typically conducted by adding the nitrostyrene to a stirred suspension of LiAlH₄ in THF and refluxing the mixture to completion. mdma.ch

Alternative reducing agents have also been investigated. Sodium borohydride (B1222165) (NaBH₄) is generally used to reduce the carbon-carbon double bond of nitrostyrenes to yield a nitroalkane, which would then require a separate step for the reduction of the nitro group. mdma.cherowid.org However, systems combining sodium borohydride with catalysts like copper(II) chloride have been developed to achieve a one-pot reduction of β-nitrostyrenes directly to the corresponding phenethylamines. nih.gov Other reducing systems include catalytic hydrogenation (e.g., using a Palladium on carbon catalyst) or other metal hydrides like sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al). erowid.orgmdma.ch

Table 2: Conditions for Reduction of Trimethoxy-β-nitrostyrenes

Starting Material Reducing Agent Solvent Conditions Product
1-(2,4,5-trimethoxyphenyl)-2-nitropropene Lithium Aluminum Hydride (LiAlH₄) Anhydrous Tetrahydrofuran (THF) Reflux 2,4,5-Trimethoxyamphetamine
3,4,5-Trimethoxy-β-nitrostyrene Sodium Borohydride (NaBH₄) Isopropanol/Chloroform Stirring with Silica Gel 3,4,5-Trimethoxyphenyl-2-nitroethane

This table summarizes various reduction protocols for nitrostyrene derivatives. Data sourced from established chemical literature. erowid.orgnih.gov

The final step in the synthesis is the conversion of the oily freebase amine into a stable, crystalline hydrochloride salt. This is achieved by dissolving the purified amine in a suitable solvent, such as ether or isopropanol, and treating it with hydrochloric acid. sciencemadness.org The hydrochloride salt typically precipitates from the solution and can be collected by filtration, washed with a cold solvent to remove impurities, and dried. sciencemadness.org The resulting product, this compound, is typically a white crystalline solid with a defined melting point around 188.5-189.5°C.

Alternative and Bio-Inspired Synthetic Strategies

Beyond the standard benzaldehyde-based synthesis, alternative routes have been explored, particularly those that utilize naturally occurring precursors.

An alternative synthetic pathway starts from β-Asarone (2,4,5-trimethoxy-(Z)-1-propenylbenzene), a major constituent of the essential oil from the rhizomes of plants like Acorus calamus (sweet flag). mdpi.comnih.gov This approach is of chemical interest as it utilizes a readily available natural product as the starting material.

The synthesis from asarone (B600218) involves the addition of a nitro group to the propenyl side chain. One method involves reacting asarone with a nitrating agent such as nitryl iodide, which can be generated in situ from sodium nitrite (B80452) and iodine in a solvent system like ethylene (B1197577) glycol. nih.govsciencemadness.org This reaction can yield 1-(2,4,5-trimethoxyphenyl)-2-nitropropene, the same key intermediate as in the Shulgin pathway. nih.gov From this point, the synthesis proceeds identically, with the reduction of the nitropropene using a reagent like LiAlH₄, followed by conversion to the hydrochloride salt.

Exploration of Other Chemical Pathways for Analog Synthesis

The synthesis of amphetamine analogs is a broad field of chemical research. Modifications to the basic amphetamine structure can result in a wide array of compounds with varying properties. nih.gov General synthetic strategies often involve the alkylation of a primary amine or the reduction of a nitro or oxime intermediate. For instance, the Leuckart reaction is a known method for amphetamine synthesis. researchgate.net The synthesis of amphetamine derivatives can also be achieved through various coupling reactions, though controlling stereochemistry is a significant consideration. google.com The development of new synthetic methods for amphetamine derivatives is an ongoing area of research. google.com

Psychoactive drugs, including amphetamines, are often synthesized through multi-step total synthesis strategies. nih.gov These routes can be complex and require careful control of reaction conditions. nih.gov The specific reagents and pathways used can influence the impurity profile of the final product, which is a key area of interest in forensic analysis. acs.org

Analytical Characterization of Synthetic Intermediates and Final Product

The identification and characterization of synthetic intermediates and the final product are critical for ensuring the identity and purity of a synthesized compound. A variety of spectroscopic and chromatographic techniques are employed for this purpose.

The analysis of amphetamines and their intermediates relies heavily on a combination of chromatographic and spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and discrimination of amphetamine isomers and their derivatives. nih.govpsu.edu Derivatization, such as with trifluoroacetyl (TFA), can enhance the mass spectral differences between isomers, allowing for their unambiguous identification. psu.edu

Liquid chromatography (LC) techniques, particularly high-performance liquid chromatography (HPLC) coupled with detectors like diode array (DAD) or mass spectrometry (MS), are also invaluable for the separation and quantification of polar basic hallucinogenic alkaloids, including phenethylamines. scielo.org.zanih.gov The choice of column, such as C18 or phenyl-based columns, and mobile phase composition are critical for achieving effective separation. scielo.org.zanih.gov

Spectroscopic methods like infrared (IR) spectroscopy and Raman spectroscopy provide detailed information about the molecular structure and conformation of amphetamines. rsc.orgresearchgate.net These techniques, when combined with computational methods, can offer a comprehensive understanding of the three-dimensional structure of these molecules in solution. rsc.orgresearchgate.net

The Center for Forensic Science Research and Education provides qualitative data for 2,4,5-Trimethoxyamphetamine using both GC-MS and Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). cfsre.org For GC-MS analysis, a sample diluted in methanol is injected into an Agilent 5975 Series GC/MSD System. cfsre.org The LC-QTOF-MS analysis involves a liquid-liquid extraction and is performed on a Sciex TripleTOF® 5600+ system. cfsre.org

Ensuring the purity of research batches is paramount for the validity of scientific studies. Several methods are employed to assess the purity of chemical compounds. Analytical testing methods are considered the most accurate and are highly preferred. moravek.comchemicals.co.uk These include techniques like chromatography (gas and liquid), spectroscopy, and titration. chemicals.co.uk

For amphetamines and related compounds, chromatographic methods such as GC-MS and HPLC are standard for purity assessment. acs.orgukm.my These methods can separate the target compound from impurities, allowing for their identification and quantification. ukm.my The percentage purity is often calculated by dividing the mass of the pure substance by the total mass of the impure sample and multiplying by 100. chemicals.co.uk For research purposes, a purity of ≥95% is often considered acceptable. acs.org

Other methods for purity assessment include differential scanning calorimetry (DSC), which can be used for substances with a purity of 98% or more, and quantitative NMR (qNMR), which is a nearly universal method for purity determination. acs.org Physical comparison with a certified pure standard and the determination of melting and boiling points can also provide an indication of purity, though these are generally considered less accurate than analytical methods. moravek.com

Precursor Chemistry and Commercial Availability for Research Synthesis

The availability of starting materials is a fundamental aspect of chemical synthesis. For 2,4,5-Trimethoxyamphetamine, both synthetic and natural precursors are known.

2,4,5-Trimethoxybenzaldehyde is a key precursor for the synthesis of 2,4,5-Trimethoxyamphetamine. psu.edu It is a commercially available research chemical, offered by various suppliers. chemicalbook.comcalpaclab.comfishersci.comvwr.comthegoodscentscompany.comsigmaaldrich.com This compound is used in the synthesis of other chemical entities as well, such as stilbene (B7821643) and hydrostilbene derivatives with potential anticancer activity. chemicalbook.com The synthesis of 2,4,5-Trimethoxyamphetamine from 2,4,5-trimethoxybenzaldehyde typically involves a reaction to form 2-nitro-1-(2,4,5-trimethoxyphenyl)propene, which is then reduced to the final amine. psu.edu

Asarone, a compound found in the essential oil of plants like Acorus calamus (calamus), is a natural precursor for the synthesis of 2,4,5-Trimethoxyamphetamine (TMA-2). erowid.orgbionity.com Specifically, the α- and β-isomers of asarone can be utilized. erowid.org The oil from the root of Acorus calamus can contain up to 80% asarone. erowid.org The conversion of asarone to 2,4,5-trimethoxybenzaldehyde can be achieved through ozonolysis. scholaris.ca While asarone itself has been investigated for its biological properties, its role as a precursor in the synthesis of TMA-2 is a significant aspect of its chemistry. researchgate.net

Implications of Precursor Availability for Academic Synthesis

The synthesis of 2,4,5-Trimethoxyamphetamine (TMA-2) in a legitimate academic or research setting is fundamentally influenced by the accessibility of its key chemical precursors. The primary starting materials for the most common synthetic routes are 2,4,5-trimethoxybenzaldehyde and asarone. drugsandalcohol.ie The availability of these compounds has significant implications for researchers studying the compound's structure-activity relationships, metabolism, and potential therapeutic applications.

The principal synthetic pathway, as detailed in the work of Alexander Shulgin, commences with 2,4,5-trimethoxybenzaldehyde. This aldehyde is commercially available from various chemical suppliers, facilitating its acquisition for legitimate research purposes. drugsandalcohol.iechemicalbook.com Its utility is not confined to the synthesis of TMA-2; it also serves as a precursor in the academic synthesis of other molecules of scientific interest, such as stilbene and hydrostilbene derivatives investigated as potential anticancer agents that inhibit tubulin, as well as compounds studied as potential HIV-RT inhibitors. chemicalbook.com This broader research interest helps ensure a stable and legitimate supply chain for academic laboratories.

An alternative and significant precursor is asarone (specifically α-asarone or cis-asarone), which is chemically named 2,4,5-trimethoxyphenyl-1-propenylbenzene. drugsandalcohol.ie Asarone's availability is twofold. It is a commercially sold chemical, but it is also a major constituent of the essential oil of the Acorus calamus plant, commonly known as sweet flag. drugsandalcohol.ie This plant is globally distributed, growing wild in swampy regions across Europe, Asia, and the Americas. drugsandalcohol.ie The natural abundance of this precursor and established methods for its extraction and subsequent conversion to 2,4,5-trimethoxybenzaldehyde via oxidation present a viable and accessible route for academic synthesis. drugsandalcohol.iecdnsciencepub.comnih.gov Research has demonstrated efficient, high-yield methods for synthesizing 2,4,5-trimethoxybenzaldehyde from calamus oil, further underscoring the accessibility of this pathway for scientific investigation. cdnsciencepub.comscholaris.ca

The synthesis from 2,4,5-trimethoxybenzaldehyde typically proceeds via a Henry condensation with nitroethane in the presence of a catalyst like anhydrous ammonium acetate to yield the intermediate 2-nitro-1-(2,4,5-trimethoxyphenyl)propene. drugsandalcohol.ie This nitropropene intermediate is then subjected to reduction to form the final amine.

The ready availability of both 2,4,5-trimethoxybenzaldehyde and asarone from commercial and natural sources generally simplifies the initial procurement stages for academic researchers. However, the regulatory status of the final compound, 2,4,5-Trimethoxyamphetamine, which is a Schedule I substance in the United States and similarly controlled in other nations, represents the more significant barrier to research. caymanchem.comwikipedia.org While the precursors themselves are monitored—the European Union's Drug Precursors Committee was advised to examine their status—their widespread legitimate use, particularly that of 2,4,5-trimethoxybenzaldehyde and asarone as a food flavouring agent, means they are not typically subject to the most stringent levels of control that would impede academic access. drugsandalcohol.ie Therefore, for academic synthesis, the primary challenge lies not in obtaining the precursors, but in the legal and institutional approvals required to synthesize and handle the controlled final compound.

Molecular Pharmacology and Receptor Interaction Profiles

Serotonergic Receptor Interactions

TMA-2's primary mechanism of action involves its function as an agonist at serotonin (B10506) receptors. The specific pattern of methoxy (B1213986) group substitution on the phenyl ring significantly influences its binding affinity and efficacy at these sites.

The principal psychoactive effects of TMA-2 are attributed to its agonistic activity at the serotonin 5-HT2A receptor. frontiersin.org This interaction is a hallmark of classic psychedelic compounds. frontiersin.org Research indicates that TMA-2 acts as a partial agonist at the human 5-HT2A receptor. Functional assays have determined its half-maximal effective concentration (EC₅₀) at this receptor to be 190 nM, with a maximal efficacy (Eₘₐₓ) of 84% relative to the endogenous ligand serotonin. wikipedia.org This agonism at the 5-HT2A receptor is believed to be the fundamental mechanism that underlies its characteristic psychedelic properties. frontiersin.org

Quantitative studies have been conducted to determine the binding affinities (Kᵢ values) of TMA-2 at several key serotonin receptor subtypes. The compound displays moderate to high affinity for the 5-HT2A receptor, with reported Kᵢ values ranging from 57.9 to 1700 nM. nih.gov In contrast, its affinity for the 5-HT1A receptor is significantly lower, with studies noting little to no effect and Kᵢ values of ≥ 2700 nM. frontiersin.orgnih.gov One earlier study reported a Kᵢ of 46,400 nM at the 5-HT1 receptor. wikipedia.org For the 5-HT2C receptor, the binding affinity is also lower than for the 5-HT2A receptor, with Kᵢ values in the range of 61–4400 nM. nih.gov

This binding profile demonstrates a clear selectivity for the 5-HT2A receptor over both the 5-HT1A and 5-HT2C subtypes. nih.gov The selectivity ratio (Kᵢ 5-HT2A / Kᵢ 5-HT2C) ranges from 2.1 to 14, highlighting this preference. nih.gov

Interactive Data Table: Binding Affinities (Kᵢ) of 2,4,5-Trimethoxyamphetamine at Serotonin Receptors

Receptor Subtype Binding Affinity (Kᵢ) in nM Source(s)
5-HT1A ≥ 2700 nih.gov, frontiersin.org
5-HT2A 57.9 - 1700 , wikipedia.org, nih.gov
5-HT2C 61 - 4400 nih.gov

Beyond the 5-HT2A and 5-HT2C receptors, TMA-2 has been shown to be active at the serotonin 5-HT2B receptor. wikipedia.org Studies that examined the pharmacological profiles of TMA-2 and related amphetamines included determinations of their activation of 5-HT2B receptors. frontiersin.orgnih.gov The 5-HT2B receptor is involved in various physiological processes, including the regulation of serotonin release via the serotonin transporter. wikipedia.org

Interactions with Other Monoamine Receptors

TMA-2's pharmacological profile extends to other monoamine receptor systems, including trace amine-associated receptors and adrenergic receptors.

TMA-2 demonstrates binding to the Trace Amine-Associated Receptor 1 (TAAR1). As an amphetamine analog, its affinity for TAAR1 has been quantified, with Kᵢ values reported to be in the range of 630–3100 nM. frontiersin.orgnih.gov A specific study identified a binding affinity (Kᵢ) of 3,100 nM for TMA-2 at the rat TAAR1, though it was found to be inactive at the mouse TAAR1. wikipedia.org TAAR1 is recognized for its role in modulating dopaminergic and serotonergic systems, and its activation is being explored as a potential mechanism for treating substance use disorders. nih.govnih.gov

The interaction of TMA-2 with adrenergic receptors has been investigated. frontiersin.orgnih.gov Pharmacological screenings have included the determination of binding affinities for both α1 and α2 adrenergic receptors. nih.gov However, specific Kᵢ values for TMA-2 at these receptors are not consistently detailed in the primary literature, with some sources describing the binding as variable.

Dopaminergic D2 Receptor Binding Studies

The dopaminergic system, particularly the D2 receptor, is a critical target for many psychoactive compounds. The D2 receptor, a G-protein-coupled receptor highly expressed in the striatum, plays a fundamental role in functions like reward, movement, and learning. nih.gov While central to the action of many stimulants, the interaction of classic psychedelic amphetamines with this receptor is often less pronounced.

Studies investigating the binding profile of 2,4,5-Trimethoxyamphetamine (TMA-2) have sought to characterize its affinity for the human dopaminergic D2 receptor. Research using transfected cells to determine receptor binding affinities has shown that TMA-2 displays a weak interaction with the D2 receptor. nih.govnih.gov In one comprehensive study, the binding affinity (Kᵢ) of TMA-2 at the D2 receptor was determined to be greater than 10,000 nM, indicating a very low affinity. nih.govnih.gov This suggests that direct action at the D2 receptor is not a primary mechanism contributing to its pharmacological profile, a finding consistent with the broader class of amphetamine-based psychedelics which generally exhibit low affinity for D2 receptors. mdpi.com

Binding Affinity of 2,4,5-Trimethoxyamphetamine at the D2 Receptor
CompoundReceptorBinding Affinity (Kᵢ) [nM]Source
2,4,5-Trimethoxyamphetamine (TMA-2)Dopamine (B1211576) D2> 10,000 nih.gov, nih.gov

Monoamine Transporter Interactions and Inhibition Profiles

Monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT)—are integral plasma-membrane proteins that regulate neurotransmitter concentrations by facilitating their reuptake from the synaptic cleft into the presynaptic neuron. wikipedia.orgnih.gov These transporters are primary targets for various therapeutic agents and drugs of abuse, which can act as inhibitors or substrates. nih.govnih.gov The transport process is driven by ion gradients, with DAT and NET cotransporting their respective monoamines with Na⁺ and Cl⁻ ions. nih.govmdpi.com

The interaction profile of 2,4,5-Trimethoxyamphetamine (TMA-2) with these monoamine transporters has been evaluated to understand its influence on neurotransmitter reuptake. Studies have consistently shown that TMA-2 has a very weak affinity for and is largely inactive at the human dopamine, norepinephrine, and serotonin transporters. nih.govwikipedia.org Research measuring the inhibition of monoamine uptake demonstrated that TMA-2 has an inhibition constant (Kᵢ) greater than 10,000 nM for all three transporters (DAT, NET, and SERT). nih.gov This indicates that at pharmacologically relevant concentrations, TMA-2 does not significantly inhibit the reuptake of dopamine, norepinephrine, or serotonin, distinguishing its mechanism from reuptake inhibitors like cocaine or other amphetamines that primarily target these proteins. nih.govnih.gov

Inhibition Profile of 2,4,5-Trimethoxyamphetamine at Monoamine Transporters
CompoundTransporterInhibition Constant (Kᵢ) [nM]Source
2,4,5-Trimethoxyamphetamine (TMA-2)Dopamine Transporter (DAT)> 10,000 nih.gov
Norepinephrine Transporter (NET)> 10,000
Serotonin Transporter (SERT)> 10,000

Theoretical Frameworks of Molecular Interactions and Ligand-Receptor Binding

The interaction between a ligand like 2,4,5-Trimethoxyamphetamine (TMA-2) and its target receptors is governed by its specific three-dimensional structure and chemical properties, often referred to as its pharmacophore. For psychedelic phenethylamines, the key interactions typically occur with serotonin receptors, particularly the 5-HT₂ family. researchgate.net Although TMA-2 shows low affinity for the D2 receptor and monoamine transporters, its high affinity for certain serotonin receptors provides a model for understanding ligand-receptor binding within this chemical class.

The phenethylamine (B48288) pharmacophore contains an aromatic ring and an amino group connected by a two-carbon chain. Substitutions on the aromatic ring are critical determinants of pharmacological activity. In the case of TMA-2, the 2,4,5-trimethoxy substitution pattern is crucial for its potent activity at the 5-HT₂ₐ receptor. nih.gov The position of these methoxy groups influences the molecule's electronic configuration and how it fits into the receptor's binding pocket. For instance, the shift from the 3,4,5-trimethoxy arrangement found in mescaline to the 2,4,5-pattern in TMA-2 dramatically increases potency, highlighting the sensitivity of the receptor to substituent placement. nih.govwikipedia.org

Furthermore, the α-methyl group on the side chain, which defines TMA-2 as an amphetamine, contributes to its metabolic stability and can influence receptor affinity and selectivity compared to its phenethylamine counterpart. Theoretical models suggest that increasing the size and lipophilicity of substituents at the 4-position of the ring generally increases affinity for 5-HT₂ₐ and 5-HT₂c receptors. nih.gov While TMA-2 itself has a methoxy group at this position, this principle helps explain the structure-activity relationships within the broader class of 4-substituted-2,5-dimethoxyamphetamines. researchgate.net The weak interaction with monoaminergic targets like the D2 receptor and transporters suggests that the specific conformational and electronic requirements for binding to these sites are not met by the TMA-2 structure. nih.gov

Structure Activity Relationship Sar Studies

Structure-Activity Relationships within the DOx Series of Drugs and Related Phenethylamines

The structure of 2,4,5-Trimethoxyamphetamine (TMA-2) serves as a foundational scaffold for understanding the structure-activity relationships (SAR) of a class of potent phenethylamines. Its specific 2,4,5-trimethoxy substitution pattern has been a critical subject of research to determine how molecular modifications influence interactions with serotonergic receptors, particularly the 5-HT₂ₐ receptor.

TMA-2 is chemically classified as the 4-methoxylated member of the DOx series, a family of 4-substituted-2,5-dimethoxyamphetamines. wikipedia.org The nomenclature for many of these related agents is derived from the structure of TMA-2. acs.orgnih.gov The core principle of the SAR for this class is that while the 2,5-dimethoxy substitution pattern is generally maintained for activity, the nature of the substituent at the 4-position of the phenyl ring dramatically modulates receptor affinity and potency. nih.govnih.gov

A primary example of this principle is the comparison between TMA-2 and 2,5-dimethoxy-4-methylamphetamine (DOM). Structurally, DOM can be seen as an analog of TMA-2 where the 4-methoxy group is replaced by a more lipophilic methyl group. wikipedia.orgacs.orgnih.gov This seemingly minor modification results in a significant increase in potency, with DOM being approximately ten times more potent than TMA-2. wikipedia.org This highlights the sensitivity of the receptor binding pocket to the electronic and steric properties of the 4-position substituent.

Further exploration of the 4-position has yielded key SAR insights. The substitution of small, lipophilic groups such as halogens or short alkyl chains tends to produce potent compounds. nih.govnih.govnih.gov Homologation of the alkyl chain at the 4-position reveals a distinct trend: potency is high for methyl (DOM), ethyl (DOET), and n-propyl (DOPR) substituents, but begins to decrease with the n-butyl (DOBU) substituent. nih.gov Similarly, the introduction of halogens at the 4-position results in highly potent compounds, including 4-bromo (DOB), 4-iodo (DOI), and 4-chloro (DOC). nih.gov

The specific positioning of the methoxy (B1213986) groups on the phenyl ring is also crucial for activity. When compared to its positional isomer 3,4,5-Trimethoxyamphetamine (TMA or TMA-1), TMA-2 is substantially more potent. wikipedia.orgwikipedia.org This demonstrates the favorability of the 2,5-dimethoxy arrangement for effective interaction with the 5-HT₂ₐ receptor. Studies in DOM-trained animals have quantified the differing potencies of various trimethoxyamphetamine isomers, underscoring the importance of the 2,4,5-substitution pattern. acs.orgnih.gov

Other structural modifications also significantly impact activity. The presence of the α-methyl group on the ethylamine (B1201723) side chain, which defines these compounds as amphetamines, generally increases potency when compared to their phenethylamine (B48288) counterparts (lacking the α-methyl). nih.gov Conversely, N-methylation of the amine group, as seen in N-methyl-2,4,5-trimethoxyamphetamine (Methyl-TMA-2), has been shown to dramatically reduce or eliminate activity. wikipedia.org

Data Tables

Table 1: Comparative Potency of Trimethoxyamphetamine (TMA) Isomers in DOM-Trained Animals

This table displays the effective dose (ED₅₀) required for different TMA isomers to substitute for DOM in drug discrimination studies in rats. A lower ED₅₀ value indicates higher potency.

CompoundSubstitution PatternED₅₀ (mg/kg)
2,4,5-TMA (TMA-2) 2,4,5-Trimethoxy3.59 acs.orgnih.gov
2,4,6-TMA 2,4,6-Trimethoxy3.69 acs.orgnih.gov
3,4,5-TMA (TMA-1) 3,4,5-Trimethoxy6.34 acs.orgnih.gov
2,3,4-TMA 2,3,4-Trimethoxy7.8 acs.orgnih.gov
2,3,5-TMA 2,3,5-Trimethoxy16.5 acs.orgnih.gov

Table 2: General Structure-Activity Relationships at the 4-Position of the DOx Skeleton

This table summarizes the general effect on potency resulting from various substituents at the 4-position of the 2,5-dimethoxyamphetamine (B1679032) scaffold.

4-Position Substituent (X)Example Compound(s)General Effect on Potency (Relative to TMA-2)
-OCH₃ (Methoxy) TMA-2Baseline
-CH₃ (Methyl) DOMIncreased wikipedia.org
-C₂H₅ (Ethyl) DOETIncreased nih.gov
-C₃H₇ (n-Propyl) DOPRIncreased nih.gov
-C₄H₉ (n-Butyl) DOBUDecreased (relative to DOET/DOPR) nih.gov
-Br (Bromo) DOBIncreased nih.gov
-I (Iodo) DOIIncreased nih.gov
-Cl (Chloro) DOCIncreased nih.gov

Metabolic Pathways and Biotransformation

Primary Metabolic Routes of 2,4,5-Trimethoxyamphetamine

The initial steps in the biotransformation of TMA-2 involve two major types of reactions: those that target the ethylamine (B1201723) side chain and those that modify the methoxy (B1213986) substituents on the aromatic ring.

A primary metabolic pathway for 2,4,5-Trimethoxyamphetamine involves the oxidative deamination of the amine group in the side chain. nih.gov This reaction, a common metabolic route for many amphetamine-type compounds, leads to the formation of an unstable intermediate that is subsequently converted to the corresponding ketone metabolite, 1-(2,4,5-trimethoxyphenyl)propan-2-one. Following its formation, this ketone derivative can undergo further reduction to yield the corresponding alcohol metabolite, 1-(2,4,5-trimethoxyphenyl)propan-2-ol. nih.gov

PrecursorMetabolic PathwayResulting Metabolite
2,4,5-TrimethoxyamphetamineOxidative Deamination1-(2,4,5-trimethoxyphenyl)propan-2-one
1-(2,4,5-trimethoxyphenyl)propan-2-oneReduction1-(2,4,5-trimethoxyphenyl)propan-2-ol

Parallel to the modifications of the side chain, 2,4,5-Trimethoxyamphetamine undergoes O-demethylation, a process where one of the three methoxy groups on the phenyl ring is removed and replaced with a hydroxyl group. nih.gov This enzymatic reaction results in the formation of various hydroxy-TMA-2 derivatives. The exact position of the O-demethylation can vary, leading to different isomeric hydroxy metabolites. These hydroxylated compounds can then also undergo oxidative deamination. nih.gov

Further metabolism can occur through the removal of a second methoxy group from the already hydroxylated intermediates, a process known as O,O-bis-demethylation. nih.gov This results in the formation of dihydroxy-TMA-2 metabolites. These metabolic intermediates possess two hydroxyl groups on the aromatic ring, significantly increasing their polarity.

Conjugation Reactions of Hydroxylated Metabolites

The hydroxylated metabolites formed through O-demethylation and O,O-bis-demethylation are further processed in what is known as Phase II metabolism. These conjugation reactions attach endogenous molecules to the hydroxyl groups, a critical step that greatly enhances their water solubility and facilitates their excretion from the body, primarily in the urine. nih.gov

One of the main conjugation pathways for the hydroxylated metabolites of TMA-2 is glucuronidation. nih.gov In this reaction, glucuronic acid is enzymatically attached to a hydroxyl group, forming a glucuronide conjugate. This process significantly increases the molecular weight and water solubility of the metabolite.

In addition to glucuronidation, the hydroxylated metabolites of 2,4,5-Trimethoxyamphetamine can also undergo sulfate (B86663) conjugation. nih.gov This pathway involves the transfer of a sulfonate group (SO3-) to a hydroxyl group, forming a sulfate ester. Similar to glucuronidation, this reaction increases the polarity of the metabolites, aiding in their renal clearance. Studies have shown that metabolites with hydroxyl groups are partially excreted in the urine as both glucuronides and sulfates. nih.gov

Metabolite TypeConjugation PathwayResulting Conjugate
Hydroxy-TMA-2 derivativesGlucuronidationHydroxy-TMA-2 Glucuronide
Hydroxy-TMA-2 derivativesSulfationHydroxy-TMA-2 Sulfate
Dihydroxy-TMA-2 derivativesGlucuronidationDihydroxy-TMA-2 Glucuronide
Dihydroxy-TMA-2 derivativesSulfationDihydroxy-TMA-2 Sulfate

Identification of Specific Cytochrome P450 (CYP) Isoenzymes Involved in Metabolism.

The biotransformation of 2,4,5-Trimethoxyamphetamine (TMA-2) is understood to proceed through several key metabolic pathways, including oxidative deamination, O-demethylation, and O,O-bis-demethylation, ultimately leading to the formation of metabolites that are excreted, in part, as glucuronide and/or sulfate conjugates. While direct in-vitro studies definitively identifying the specific human Cytochrome P450 (CYP) isoenzymes responsible for the metabolism of TMA-2 are not extensively documented in publicly available research, a substantial body of evidence from studies on structurally related amphetamine derivatives strongly implicates the involvement of the CYP2D6 isoenzyme.

The CYP2D6 enzyme is a critical component in the metabolism of a vast array of xenobiotics, including approximately 20-25% of all clinically used drugs. nih.govnih.gov It is highly expressed in the liver and is known for its significant genetic polymorphism, which can lead to wide inter-individual variations in drug metabolism. nih.gov The metabolism of many amphetamine-like psychostimulants is regulated by CYP2D6. nih.gov

Key metabolic reactions catalyzed by CYP enzymes in the biotransformation of amphetamines and their derivatives include hydroxylation, N-dealkylation, and O-demethylation. For instance, in the metabolism of methamphetamine, CYP2D6 is partially responsible for both N-demethylation to its active metabolite, amphetamine, and aromatic hydroxylation. nih.gov Similarly, for 3,4-methylenedioxymethamphetamine (MDMA), CYP2D6 is the primary enzyme responsible for the initial O-demethylenation step, a reaction analogous to the O-demethylation that TMA-2 undergoes. nih.gov

Given that O-demethylation is a primary metabolic pathway for TMA-2, the well-established role of CYP2D6 in the O-demethylation and O-demethylenation of numerous other phenethylamine (B48288) and amphetamine derivatives provides strong inferential evidence for its involvement in the metabolism of TMA-2. It is also plausible that other CYP isoenzymes, such as those in the CYP1A, CYP2C, and CYP3A families, may play a role, as they are also involved in the metabolism of various amphetamine-related compounds, albeit often to a lesser extent than CYP2D6. nih.gov

Table 1: Probable Cytochrome P450 Isoenzyme Involvement in 2,4,5-Trimethoxyamphetamine Metabolism

IsoenzymePostulated Role in TMA-2 MetabolismEvidence from Related Compounds
CYP2D6 Primary catalyst for O-demethylation and potentially oxidative deamination.Well-documented involvement in the O-demethylenation of MDMA and hydroxylation/N-dealkylation of other amphetamines. nih.gov
CYP1A2 Possible minor role in O-demethylation or other oxidative pathways.Known to contribute to the metabolism of some amphetamine derivatives.
CYP3A4 Potential for contribution to oxidative metabolism, particularly at higher concentrations.Involved in the metabolism of a wide range of drugs, including some amphetamines. nih.gov
CYP2C Family Possible minor contribution to various oxidative metabolic pathways.Members of this family are involved in the metabolism of various xenobiotics.

Comparative Metabolic Studies with Related Amphetamine Derivatives.

The metabolic profile of 2,4,5-Trimethoxyamphetamine (TMA-2) can be contextualized by comparing its biotransformation with that of other well-characterized amphetamine derivatives, such as amphetamine itself and 3,4-methylenedioxymethamphetamine (MDMA). These comparisons reveal both common and divergent metabolic pathways, largely influenced by the specific substitutions on the phenyl ring.

Amphetamine: The metabolism of amphetamine primarily proceeds via two main pathways: aromatic hydroxylation and oxidative deamination. Aromatic hydroxylation, leading to the formation of 4-hydroxyamphetamine, is a significant pathway in humans and is catalyzed by CYP2D6. Oxidative deamination results in the formation of phenylacetone, which is further metabolized.

3,4-Methylenedioxymethamphetamine (MDMA): The metabolism of MDMA is more complex and serves as a particularly relevant comparison due to the presence of oxygenated substituents on the phenyl ring. The primary metabolic route for MDMA involves the opening of the methylenedioxy ring (O-demethylenation) to form 3,4-dihydroxy-methamphetamine (HHMA). This critical step is predominantly mediated by CYP2D6. nih.gov Subsequent O-methylation of HHMA by catechol-O-methyltransferase (COMT) leads to the formation of 4-hydroxy-3-methoxymethamphetamine (HMMA). nih.gov Another significant pathway for MDMA is N-dealkylation to 3,4-methylenedioxyamphetamine (MDA), which is also pharmacologically active and is further metabolized.

2,4,5-Trimethoxyamphetamine (TMA-2): In rats, TMA-2 undergoes oxidative deamination to form the corresponding ketone, which can then be reduced to an alcohol. nih.gov More significantly, and in parallel to the pathways observed for MDMA, TMA-2 is subject to O-demethylation and subsequent O,O-bis-demethylation. nih.gov This process of removing the methyl groups from the methoxy substituents is analogous to the opening of the methylenedioxy ring in MDMA and is very likely also mediated by CYP enzymes, with CYP2D6 being the probable primary catalyst. The resulting hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate before excretion. nih.gov

The position of the methoxy groups on the aromatic ring of trimethoxyamphetamine isomers significantly influences their metabolic fate and pharmacological activity. For instance, 3,4,5-trimethoxyamphetamine (3,4,5-TMA), an isomer of TMA-2, is considerably less potent. wikipedia.org While detailed comparative metabolic studies on all TMA isomers are not abundant, the differences in potency suggest that the 2,4,5-substitution pattern of TMA-2 may lead to a metabolic profile that results in the formation of more active metabolites or a greater affinity for its target receptors compared to its isomers.

Table 2: Comparative Metabolic Pathways of Amphetamine Derivatives

CompoundPrimary Metabolic PathwaysKey Enzymes ImplicatedPrimary Metabolites
Amphetamine Aromatic hydroxylation, Oxidative deaminationCYP2D64-hydroxyamphetamine, Phenylacetone
3,4-Methylenedioxymethamphetamine (MDMA) O-demethylenation, N-dealkylationCYP2D6, COMT3,4-dihydroxy-methamphetamine (HHMA), 4-hydroxy-3-methoxymethamphetamine (HMMA), 3,4-methylenedioxyamphetamine (MDA)
2,4,5-Trimethoxyamphetamine (TMA-2) Oxidative deamination, O-demethylation, O,O-bis-demethylationCYP2D6 (inferred)Hydroxylated and bis-hydroxylated TMA-2 derivatives, corresponding ketone and alcohol

Advanced Analytical Methodologies for Research and Forensic Science

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

A significant analytical challenge with trimethoxyamphetamines (TMA) is the existence of six positional isomers, including 2,4,5-TMA, which often exhibit similar chromatographic and mass spectral properties. nih.gov The mass spectra of underivatized TMA isomers, with the exception of the 2,4,6-isomer, show insufficient differences for unambiguous discrimination. nih.govpsu.edu To overcome this, chemical derivatization is employed to alter the structure of the molecules, thereby influencing their fragmentation patterns in the mass spectrometer.

Trifluoroacetyl (TFA) derivatization has proven to be a powerful method for the unequivocal identification of all six aromatic positional isomers of TMA. nih.govpsu.edu While chromatographic separation of the isomers can be achieved on a DB-5ms capillary column without derivatization, the subsequent mass spectra are too similar for definitive identification. nih.gov However, after derivatization with trifluoroacetic anhydride (B1165640), the resulting TFA derivatives of the isomers exhibit mass spectra with fragments that have significant differences in intensity. nih.govpsu.edu This allows for clear mass spectrometric and chromatographic discrimination. nih.gov This technique is particularly valuable in forensic science for distinguishing between controlled isomers like 2,4,5-TMA and 3,4,5-TMA from other, non-regulated isomers. nih.govpsu.edu

Table 1: GC-MS Parameters for Isomer Discrimination
ParameterConditionSource
Derivatization AgentTrifluoroacetic anhydride (TFA) nih.govpsu.edu
Capillary ColumnDB-5ms (30 m x 0.32 mm i.d.) nih.govpsu.edu
Run Time< 15 minutes nih.govpsu.edu
OutcomeUnequivocal identification of all six TMA positional isomers nih.gov

GC-MS is a crucial tool for elucidating the metabolic pathways of compounds like 2,4,5-TMA. Studies in rat models have successfully used GC-MS techniques to identify various metabolites in urine. nih.govresearchgate.net The identified metabolic pathways for 2,4,5-TMA are extensive and include:

Oxidative deamination: This process leads to the formation of the corresponding ketone. nih.govresearchgate.net

Reduction: The ketone formed via oxidative deamination can be further reduced to the corresponding alcohol. nih.govresearchgate.net

O-demethylation: This involves the removal of a methyl group from one of the methoxy (B1213986) groups, which can be followed by oxidative deamination. nih.govresearchgate.net

O,O-bis-demethylation: This is the removal of two methyl groups. nih.govresearchgate.net

Metabolites that possess hydroxy groups are often excreted in urine partly as glucuronide and/or sulfate (B86663) conjugates. nih.govresearchgate.net For analysis, a systematic toxicological analysis procedure involving acid hydrolysis (to cleave conjugates), liquid-liquid extraction, and acetylation can be used, allowing for the detection of 2,4,5-TMA and its metabolites by full-scan GC-MS. nih.gov

Table 2: Major Metabolic Pathways of 2,4,5-TMA Identified by GC-MS
Metabolic ProcessResulting Metabolite TypeSource
Oxidative DeaminationKetone nih.govresearchgate.net
Reduction (post-deamination)Alcohol nih.govresearchgate.net
O-DemethylationHydroxy-metabolites nih.govresearchgate.net
O,O-bis-demethylationDihydroxy-metabolites nih.govresearchgate.net

2,4,5-Trimethoxyamphetamine hydrochloride serves as an analytical reference standard in research and forensic applications. caymanchem.comcaymanchem.com The availability of authentic, well-characterized standards is a prerequisite for the development of reliable and accurate analytical methods. psu.edu In forensic and research laboratories, reference materials are used for the definitive identification of an unknown substance by comparing its analytical data (e.g., retention time and mass spectrum) with that of the standard. cfsre.org For instance, the identity of 2,4,5-TMA in a sample can be confirmed by GC-MS analysis in comparison to data obtained from a certified reference material under identical conditions. cfsre.org The synthesis of authentic standards for all six TMA isomers has been crucial for developing GC-MS methods capable of their unequivocal discrimination. psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly suited for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC-MS without derivatization.

LC-QTOF-MS combines the separation power of LC with a hybrid mass analyzer consisting of a quadrupole and a time-of-flight (TOF) mass spectrometer. This setup provides high-resolution, accurate mass data, which is invaluable for identifying and characterizing compounds in complex matrices. In research and forensic toxicology, LC-QTOF-MS is used for the identification of substances like 2,4,5-TMA in seized materials. cfsre.org The identification is made by evaluating the analytical data, including retention time and accurate mass, and comparing it to an acquired reference material. cfsre.org This technique is sensitive and can be applied to pharmacokinetic and biodistribution studies to identify a parent drug and its metabolites in various biological samples, such as plasma and tissue homogenates. mdpi.com The high mass accuracy of QTOF-MS aids in the structural elucidation of unknown metabolites. nih.gov

Table 3: Example LC-QTOF-MS Parameters for TMA Analysis
ParameterConditionSource
InstrumentSciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC cfsre.org
ColumnPhenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) cfsre.org
Mobile PhaseA: Ammonium (B1175870) formate (B1220265) (10 mM, pH 3.0), B: Acetonitrile cfsre.org
Scan Range100-510 Da cfsre.org
Sample PreparationLiquid-liquid extraction (LLE) cfsre.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. nih.gov This technique uses a triple quadrupole mass spectrometer to perform multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte of interest. researchgate.net This high degree of specificity minimizes interference from matrix components, which are other compounds present in the sample that can suppress or enhance the analyte's signal. nih.govlongdom.org

Validated LC-MS/MS methods have been developed for the simultaneous determination and quantification of TMA isomers in various biological matrices, including rat plasma and human urine. researchgate.netnih.gov These methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to clean up the sample and concentrate the analytes. researchgate.netnih.gov The methods are validated for parameters including linearity, precision, accuracy, recovery, and limits of detection (LOD) and quantitation (LOQ). researchgate.net For instance, one LC-MS/MS method for TMA isomers in rat plasma demonstrated linearity over a concentration range of 10 to 200 ng/mL, with LODs ranging from 1.1 to 2.3 ng/mL. researchgate.net Such validated methods are robust, reliable, and suitable for applications like pharmacokinetic studies. researchgate.net

Table 4: Performance of a Validated LC-MS/MS Method for TMA Quantitation
ParameterValue/RangeMatrixSource
Linearity (Concentration Range)10 - 200 ng/mLRat Plasma researchgate.net
Correlation Coefficient (r²)> 0.998Rat Plasma researchgate.net
Limit of Detection (LOD)1.1 - 2.3 ng/mLRat Plasma researchgate.net
Limit of Quantitation (LOQ)6.9 - 10.2 ng/mLRat Plasma researchgate.net
Limit of Detection (LLOD)4.26 - 9.12 ng/mLUrine nih.gov
Limit of Quantitation (LLOQ)13.18 - 29.22 ng/mLUrine nih.gov

Applications of Electrospray Ionization in LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is a powerful and sensitive technique for the analysis of substituted amphetamines like 2,4,5-Trimethoxyamphetamine (2,4,5-TMA). ESI is a soft ionization technique that transfers ions from solution into the gas phase, which is particularly suitable for moderately polar compounds like 2,4,5-TMA, minimizing in-source fragmentation and preserving the molecular ion. nih.govresearchgate.net

In forensic and research applications, LC-ESI-MS is used for both qualitative identification and quantitative determination. A validated method for the quantification of trimethoxyamphetamines in urine utilized ESI in the positive ionization mode. nih.govresearchgate.net In this mode, the 2,4,5-TMA molecule readily protonates to form the pseudomolecular ion, [M+H]⁺. researchgate.net For 2,4,5-TMA (free base molecular weight of 225.3 g/mol ), this corresponds to an ion with a mass-to-charge ratio (m/z) of approximately 226.3. cfsre.org High-resolution mass spectrometry, such as LC-Quadrupole Time-of-Flight (LC-QTOF-MS), can determine the exact mass of this ion with high precision, reported as 226.1438 for [M+H]⁺, confirming the elemental composition. cfsre.org

The analysis is typically performed in Selected Ion Monitoring (SIM) mode for targeted quantification, which enhances sensitivity and selectivity by monitoring only for specific ions associated with the analyte. nih.govresearchgate.net For structural confirmation, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern that serves as a structural fingerprint. Common fragmentation pathways for amphetamine-like compounds involve cleavage of the side chain. libretexts.org The combination of chromatographic retention time, precursor ion mass, and fragmentation pattern provides a high degree of confidence in the identification of 2,4,5-TMA. cfsre.org

Table 1: LC-ESI-MS Parameters for Trimethoxyamphetamine Analysis This table is interactive. You can sort and filter the data.

ParameterDescriptionReference
InstrumentationLiquid Chromatography-Mass Spectrometry (LC-MS); LC-Quadrupole Time-of-Flight MS (LC-QTOF-MS) nih.govcfsre.org
Ionization ModeElectrospray Ionization (ESI), Positive Mode nih.govmzcloud.org
Precursor Ion (Free Base)[M+H]⁺ researchgate.net
Exact Mass [M+H]⁺226.1438 Da cfsre.org
Column TypeReversed-phase C18 nih.govresearchgate.netcfsre.org
Mobile Phase ExampleAcetonitrile and 0.2% acetic acid in water (gradient elution) nih.gov
Detection ModeSelected Ion Monitoring (SIM) for quantification; Tandem MS (MS/MS) for confirmation nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. core.ac.ukresearchgate.net While techniques like mass spectrometry can confirm molecular weight and elemental formula, NMR provides detailed information about the carbon-hydrogen framework, making it definitive for distinguishing between positional isomers, such as the various trimethoxyamphetamine analogues (e.g., 2,4,5-TMA vs. 3,4,5-TMA). cfsre.org The structural confirmation relies on analyzing ¹H (proton) and ¹³C (carbon) NMR spectra, often supplemented by two-dimensional (2D) techniques like COSY and HMBC to establish connectivity. core.ac.uk

In the ¹H NMR spectrum of 2,4,5-TMA, distinct signals corresponding to each unique proton environment are expected. The aromatic region would show two singlets for the two non-equivalent aromatic protons. The three methoxy groups (at positions 2, 4, and 5) would each produce a singlet, integrating to three protons each. The protons of the aminopropane side chain would appear as a series of multiplets corresponding to the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The spectrum would feature signals for the six aromatic carbons (three of which are substituted with methoxy groups), the three carbons of the methoxy groups themselves, and the three carbons of the aminopropane side chain. The specific chemical shifts (δ) are highly dependent on the electronic environment of each nucleus, allowing for precise assignment of the substitution pattern on the aromatic ring. spectrabase.com The combination of ¹H and ¹³C NMR data allows for the complete and unequivocal confirmation of the 1-(2,4,5-trimethoxyphenyl)propan-2-amine structure. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4,5-Trimethoxyamphetamine This table is interactive. You can sort and filter the data.

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Reference
C1 (Aromatic, attached to side chain)122.9 spectrabase.com
C2 (Aromatic, -OCH₃)152.6 spectrabase.com
C3 (Aromatic, -H)98.3 spectrabase.com
C4 (Aromatic, -OCH₃)148.9 spectrabase.com
C5 (Aromatic, -OCH₃)143.7 spectrabase.com
C6 (Aromatic, -H)113.8 spectrabase.com
α-Carbon (CH₂)41.2 spectrabase.com
β-Carbon (CH)48.5 spectrabase.com
γ-Carbon (CH₃)21.1 spectrabase.com
Methoxy Carbons (-OCH₃)56.5, 56.9, 57.2 spectrabase.com

Spectrofluorometric Assays in Comparative Compound Analysis

Spectrofluorometric assays offer a sensitive method for the detection and analysis of fluorescent molecules. Many amphetamine-type substances (ATS) possess native fluorescence due to their aromatic ring structures, which can be exploited for analytical purposes. nih.govtandfonline.com The technique involves exciting a sample at a specific wavelength (λex) and measuring the emitted light at a longer wavelength (λem). The resulting spectrum is characteristic of the compound's molecular structure and its environment. nih.gov

Excitation-Emission Matrix (EEM) fluorescence spectroscopy, which collects a three-dimensional plot of excitation wavelength, emission wavelength, and intensity, can provide a detailed "fingerprint" of a substance. mdpi.com This method is particularly useful in comparative analyses to differentiate between structurally similar compounds. Studies on related amphetamines have shown distinct fluorescence profiles; for instance, methamphetamine (MAM) and amphetamine (AM) exhibit a strong fluorescence peak around an excitation/emission maximum (λex/λem) of 256/288 nm, while 3,4-methylenedioxymethamphetamine (MDMA) is characterized by peaks around 282/322 nm and 234/322 nm. nih.gov

While specific EEM data for 2,4,5-TMA hydrochloride is not detailed in the provided search results, the principles of the technique allow for its application. By measuring the fluorescence profile of 2,4,5-TMA and comparing it to its isomers or other related compounds, spectrofluorometry can serve as a rapid and simple screening or comparative tool in forensic science. tandfonline.com The differences in the position and number of methoxy substituents on the phenyl ring between 2,4,5-TMA and its isomers would be expected to produce discernible shifts in their respective fluorescence spectra.

Table 3: Fluorescence Maxima for Selected Amphetamine-Type Substances This table is interactive. You can sort and filter the data.

CompoundExcitation Maximum (λex, nm)Emission Maximum (λem, nm)Reference
Methamphetamine (MAM)256288 nih.gov
Amphetamine (AM)256288 nih.gov
MDMA (Ecstasy)282 / 234322 nih.gov
Tryptophan-like Compounds (General)275340 mdpi.com

Development and Validation of Reference Standards for Analytical Research

The development and use of high-purity, well-characterized reference standards are fundamental to achieving accuracy and reliability in analytical chemistry, particularly in forensic science and toxicology. this compound is available as an analytical reference standard or certified reference material (CRM) for this purpose. caymanchem.comcaymanchem.comlipomed-shop.com These standards are essential for the positive identification and accurate quantification of the compound in seized materials or biological samples.

The production of a CRM is a rigorous process conducted under stringent quality management systems, such as ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories). clpmag.com The identity and structure of the material are unequivocally confirmed using a suite of analytical techniques, with NMR spectroscopy being critical for verifying the correct positional isomer. mdpi.com Purity is quantitatively determined using methods like quantitative NMR (qNMR) or mass balance approaches, and the certified value is reported with a calculated uncertainty. The material must be traceable to national or international standards, such as those from the National Institute of Standards and Technology (NIST).

Once a reference standard is established, it is used to validate analytical methods. Method validation demonstrates that a procedure is suitable for its intended purpose. Key validation parameters for a quantitative LC-MS method, for example, include linearity, accuracy, precision (intra- and inter-day), selectivity, limit of detection (LOD), limit of quantification (LOQ), and recovery. researchgate.net A study on the analysis of trimethoxyamphetamines reported a validated LC-MS method with a linear range of 10-200 ng/mL, an LLOD between 4.26 and 9.12 ng/mL, and good precision and recovery, demonstrating the successful application of reference standards in developing a robust analytical procedure. nih.govresearchgate.net

Table 4: Example Validation Parameters for an LC-MS Method for Trimethoxyamphetamines This table is interactive. You can sort and filter the data.

Validation ParameterTypical Value/RangeReference
Linearity (R²)≥ 0.998 nih.govresearchgate.net
Concentration Range10 - 200 ng/mL nih.govresearchgate.net
Lower Limit of Detection (LLOD)4.26 - 9.12 ng/mL nih.govresearchgate.net
Lower Limit of Quantification (LLOQ)13.18 - 29.22 ng/mL nih.govresearchgate.net
Average Recovery68.52% - 97.90% nih.govresearchgate.net
Intra-day Precision (RSD)3.70% - 10.77% nih.govresearchgate.net
Inter-day Precision (RSD)7.63% - 12.94% nih.govresearchgate.net

Comparative and Translational Preclinical Research Models

Behavioral Proxies for Serotonergic Hallucinogen Activity in Rodents

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic psychedelics. wikipedia.org This behavior is a well-established animal model used to predict the potential psychoactive effects of novel compounds in humans. wikipedia.orgnih.gov The HTR is primarily mediated by the activation of the serotonin (B10506) 5-HT2A receptor, which is abundantly expressed in the cerebral cortex. wikipedia.orgnih.govnih.govnih.gov There is a strong correlation between a compound's potency to induce the HTR in rodents and its hallucinogenic potency in humans. wikipedia.org This assay can reliably distinguish between 5-HT2A receptor agonists that are hallucinogenic and those that are not. nih.gov

2,4,5-Trimethoxyamphetamine (TMA-2) has been shown to induce the HTR in mice in a dose-dependent manner, which is consistent with its classification as a serotonergic psychedelic. researchgate.net The effects typically peak around one hour after administration and last for approximately two hours. researchgate.net Studies comparing TMA-2 to its structural analogs have been crucial in understanding structure-activity relationships. For instance, replacing the 4-methoxy group of TMA-2 with a 4-methylthio group to form the compound ALEPH results in a fourfold increase in potency in the HTR assay. researchgate.net

Comparative Potency of Phenylalkylamines in Inducing the Head-Twitch Response (HTR) in Mice
CompoundED50 (µmol/kg)Reference
2,4,5-Trimethoxyamphetamine (TMA-2)12.4 researchgate.net
ALEPH (4-methylthio-2,5-dimethoxyamphetamine)2.88 researchgate.net

Drug discrimination is a powerful behavioral pharmacology paradigm used to characterize the subjective effects of psychoactive compounds in animals. nih.govresearchgate.net In a typical two-lever drug discrimination task, an animal is trained to press one lever to receive a reward (e.g., food) after being administered a specific training drug, and a second lever after being administered a vehicle (e.g., saline). nih.gov Once the animal reliably discriminates between the drug and the vehicle, it can be tested with novel compounds. If the animal predominantly presses the drug-appropriate lever after receiving a test compound, it indicates that the compound produces subjective effects similar to the training drug, a phenomenon known as generalization. nih.gov

This methodology is one of the primary animal models, alongside the HTR, for assessing the hallucinogenic potential of new substances. nih.govresearchgate.net Phenylalkylamine psychedelics such as 2,5-dimethoxy-4-methylamphetamine (DOM) are frequently used as training drugs in these studies. nih.govresearchgate.net When rats trained to discriminate DOM from saline are administered other psychoactive compounds, the degree of generalization can reveal similarities in their behavioral profiles. nih.gov For example, studies have shown that the DOM stimulus generalizes to 3,4-methylenedioxyphenylisopropylamine (MDA) and to a methoxylated derivative, (+/-)-2-OMe-4,5-MDA, suggesting they produce common behavioral cues. nih.gov Conversely, the stimulus did not generalize to other MDA derivatives, highlighting the specificity of the model. nih.gov The discriminative stimulus effects of DMT have been shown to be most similar to those of DOM. researchgate.net This technique allows researchers to classify novel compounds based on their subjective effects relative to known agents and to investigate the receptor systems mediating these effects. researchgate.netnih.gov

In Vitro and Ex Vivo Studies of Neurochemical Interactions

In vitro and ex vivo studies are fundamental for elucidating the molecular mechanisms of action of a compound by characterizing its binding affinity and functional activity at various neuroreceptors. 2,4,5-Trimethoxyamphetamine (TMA-2) has been evaluated for its interactions with a range of targets, primarily focusing on the serotonin (5-HT) receptor family. frontiersin.orgnih.govwikipedia.org

Research confirms that TMA-2 is a potent psychedelic compound whose effects are likely mediated through agonistic activity at the 5-HT2A receptor, similar to other classic psychedelics. frontiersin.orgnih.gov It displays moderate to high binding affinity for 5-HT2A and 5-HT2C receptors, with a preference for the 5-HT2A subtype over both 5-HT2C and 5-HT1A receptors. frontiersin.orgnih.gov One study reported TMA-2's binding affinity (Ki) for the human 5-HT2A receptor as 1,300 nM, with a half-maximal effective concentration (EC50) of 190 nM and a maximal efficacy (Emax) of 84%. wikipedia.org The compound was also active at the 5-HT2B receptor but much less so at the 5-HT2C receptor. wikipedia.org In contrast, TMA-2 is inactive at monoamine transporters. wikipedia.org

Studies exploring structure-activity relationships have shown that modifications to the phenethylamine (B48288) scaffold significantly influence receptor interactions. For example, extending the 4-alkoxy group in related series of compounds generally increases binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov The 2,4,5-trimethoxy substitution pattern is considered crucial for its activity. frontiersin.orgnih.gov While TMA-2 was found to be inactive at the mouse trace amine-associated receptor 1 (TAAR1), it did bind to the rat TAAR1 with a Ki of 3,100 nM. wikipedia.org

Receptor Binding and Functional Activity Profile of 2,4,5-Trimethoxyamphetamine (TMA-2)
Target (Species)Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Maximal Efficacy (Emax, %)Reference
5-HT2A (Human)1,30019084% wikipedia.org
5-HT2 (Rat)1,650-- wikipedia.org
5-HT1 (Rat)46,400-- wikipedia.org
TAAR1 (Rat)3,100-- wikipedia.org
TAAR1 (Mouse)Inactive-- wikipedia.org

Future Research Directions and Unexplored Academic Areas

Elucidation of Comprehensive Pharmacodynamic Profiles Beyond Primary Receptors

While the primary psychedelic effects of TMA-2 are largely attributed to its agonist activity at the serotonin (B10506) 5-HT2A receptor, its complete pharmacodynamic profile is far from fully understood. frontiersin.orgnih.gov Future research must extend beyond this primary target to build a comprehensive map of its interactions with a wider array of neuroreceptors.

Initial studies have shown that TMA-2 and its analogs interact with multiple monoamine receptors. nih.govresearchgate.net For instance, research has determined binding affinities for various serotonergic, adrenergic, and dopaminergic receptors, as well as the trace amine-associated receptor 1 (TAAR1). frontiersin.orgresearchgate.net However, these studies often provide a snapshot rather than a full dynamic picture. TMA-2 has demonstrated moderate to high affinity for 5-HT2A and 5-HT2C receptors, with a notable preference for the 5-HT2A subtype over the 5-HT1A and 5-HT2C receptors. frontiersin.orgnih.gov It is also active at the 5-HT2B receptor. wikipedia.org In contrast, its affinity for the rat TAAR1 was found to be weak, and it was inactive at the mouse TAAR1. wikipedia.org

A crucial area for future investigation is the functional consequence of these "off-target" interactions. Understanding the functional activity (i.e., agonist, antagonist, partial agonist, or inverse agonist) at each of these secondary receptors is vital. This includes a more detailed examination of its effects on:

Adrenergic Receptors (α1 and α2): Preliminary data indicates some interaction, but the functional significance of this binding is yet to be determined. frontiersin.org

Other Serotonin Receptor Subtypes: A more granular analysis of its affinity and efficacy at the full spectrum of 5-HT receptors is needed. While its affinity for 5-HT1A is low, a more thorough investigation across all 5-HT receptor families could reveal subtle but significant interactions. wikipedia.orgnih.gov

This expanded profiling will allow for a more nuanced understanding of the compound's mechanism of action and the structure-activity relationships (SAR) within the substituted amphetamine class.

Table 1: Reported Receptor Binding Affinities (Ki) of 2,4,5-Trimethoxyamphetamine

Receptor Binding Affinity (Ki) in nM Species Reference(s)
5-HT2A 1,300 - 4,400 Human / Rat frontiersin.orgwikipedia.org
5-HT2C Weak affinity Human frontiersin.orgwikipedia.org
5-HT1A ≥ 2,700 Rat frontiersin.orgnih.gov
5-HT1 46,400 Not Specified wikipedia.org
TAAR1 3,100 Rat wikipedia.org
TAAR1 Inactive Mouse wikipedia.org

Application of Advanced Computational Chemistry and Molecular Modeling for Receptor-Ligand Dynamics

The static binding affinity data currently available provides only a partial view of the interaction between TMA-2 and its receptor targets. The application of advanced computational chemistry and molecular modeling presents a significant opportunity to explore the dynamic nature of these interactions at an atomic level. researchgate.net

Future research should employ techniques such as:

Homology Modeling: To create high-quality 3D models of receptor targets for which crystal structures are not yet available. nih.gov

Molecular Docking: To predict the preferred binding poses of TMA-2 and its enantiomers within the binding pockets of various receptors (e.g., 5-HT2A, 5-HT2C). This can help elucidate why subtle structural changes, such as the position of a methoxy (B1213986) group, dramatically alter potency and efficacy. rsc.org

Molecular Dynamics (MD) Simulations: To simulate the behavior of the receptor-ligand complex over time. MD simulations can reveal the conformational changes in the receptor upon ligand binding, identify key amino acid residues involved in the interaction, and calculate the free energy of binding, providing a more accurate prediction of affinity. researchgate.netnih.gov

These computational approaches can guide the rational design of new molecules with more selective receptor profiles and help interpret experimental data by providing a plausible molecular mechanism for observed pharmacological activities.

Investigation of Novel and Stereoselective Synthetic Pathways

The synthesis of TMA-2 has traditionally relied on precursors like 2,4,5-trimethoxybenzaldehyde (B179766) or asarone (B600218), which is naturally found in plants such as Acorus calamus. sciencemadness.org While effective, these routes often result in a racemic mixture of the (R)- and (S)-enantiomers. Given that the biological activity of chiral drugs often resides primarily in one enantiomer, a key area for future research is the development of novel and stereoselective synthetic pathways. nih.gov

Academic exploration in this area should focus on:

Asymmetric Synthesis: Developing methods that preferentially produce one enantiomer over the other. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic reactions. uwaterloo.caresearchgate.net For example, strategies like stereoselective amination or the use of chiral starting materials, such as (S)-(+)-propylene oxide, could be adapted for TMA-2 synthesis. researchgate.net

Novel Precursors and Reagents: Moving beyond traditional precursors to explore more efficient, safer, and scalable synthetic routes. This could involve new organometallic transformations or innovative ring-opening reactions. uwaterloo.carsc.org

Biotransformations: Utilizing microorganisms or isolated enzymes to perform specific, stereoselective steps in the synthesis, which can offer high efficiency and environmental benefits. researchgate.net

Successfully developing such pathways would not only be a significant achievement in synthetic organic chemistry but would also provide access to pure enantiomers of TMA-2, enabling a precise evaluation of their individual pharmacological profiles.

Development of Enhanced Analytical Techniques for Subtler Isomer Differentiation and Metabolite Profiling

The accurate detection and differentiation of TMA-2, its positional isomers (e.g., 3,4,5-TMA), and its stereoisomers are critical for forensic and research purposes. wikipedia.orgcfsre.org Furthermore, a complete understanding of its metabolic fate is essential for interpreting its pharmacokinetics.

Future research should focus on:

Advanced Chiral Separation Techniques: While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard, there is a need to develop and validate more robust methods for the enantioselective analysis of TMA-2. nih.govnih.gov This includes the use of chiral derivatizing agents (e.g., N-trifluoroacetyl-l-prolyl chloride) or chiral stationary phases in chromatography to separate the (R)- and (S)-enantiomers. nih.govdshs-koeln.de Techniques like differential mobility spectrometry (DMS) combined with mass spectrometry could offer rapid and sensitive isomer separation without the need for lengthy chromatographic runs. d-nb.inforesearchgate.net

Comprehensive Metabolite Profiling: Initial studies in rats have identified key metabolic pathways, including O-demethylation, oxidative deamination to a ketone, and subsequent reduction to an alcohol. nih.govresearchgate.net Future work should aim to confirm these pathways in human systems and search for other minor or previously unidentified metabolites. High-resolution mass spectrometry (e.g., LC-QTOF-MS) can be instrumental in identifying and structurally elucidating these metabolites in biological samples. cfsre.org This detailed metabolic map is crucial for understanding the compound's duration of action and for developing comprehensive toxicological screening methods.

Table 2: Identified Metabolic Pathways of 2,4,5-Trimethoxyamphetamine in Rat Models

Metabolic Reaction Resulting Structure Reference(s)
Oxidative Deamination Formation of the corresponding ketone nih.gov
Reduction of Ketone Formation of the corresponding alcohol nih.gov
O-Demethylation Removal of a methyl group from a methoxy substituent nih.gov
O,O-Bis-demethylation Removal of two methyl groups nih.gov
Conjugation Formation of glucuronide and/or sulfate (B86663) conjugates nih.govresearchgate.net

Q & A

Q. What are the validated synthesis protocols for 2,4,5-Trimethoxyamphetamine hydrochloride, and how can intermediates be characterized?

The synthesis involves nitroethane, anhydrous ammonium acetate, and methanol. The intermediate, 2-nitro-1-(2,4,5-trimethoxyphenyl)propene, forms yellow crystals, which are reduced to yield the final hydrochloride salt as white crystals. Characterization of intermediates should include melting point analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) for structural confirmation .

Q. What analytical techniques are recommended for identifying this compound in research samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are standard. Key parameters include:

  • GC-MS : Splitless injection (1 µL), mass scan range 40–550 m/z, retention time ~4.69 min .
  • LC-QTOF-MS : Use reference standards (e.g., Cayman Chemical Batch 0609858-3) for retention time and spectral matching .

Q. What safety protocols should be followed during handling and storage?

While no specific GHS hazards are listed, general precautions include:

  • Storage : Dry, cool conditions; avoid incompatible materials (data not available, but assume standard amine salt precautions) .
  • Handling : Use gloves resistant to organic solvents (e.g., nitrile or neoprene) and ensure lab ventilation. Penetration time tests for gloves are advised due to lacking manufacturer data .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

  • Thermal degradation : Monitor via accelerated stability testing (e.g., 40°C/75% RH) with HPLC to detect decomposition products. Current data indicate no hazardous decomposition under standard conditions .
  • pH sensitivity : Evaluate solubility and stability in buffers (pH 1–12) using UV-Vis spectroscopy and MS .

Q. What methodologies resolve contradictions in retention time data across analytical platforms?

Discrepancies (e.g., 4.24 min vs. 4.70 min in GC-MS) arise from column type or temperature gradients. Mitigation strategies:

  • Use internal standards (e.g., deuterated analogs) for retention time alignment.
  • Cross-validate with LC-QTOF-MS for accurate mass confirmation .

Q. How is receptor binding affinity for 5-HT2A and other targets quantified?

Employ:

  • In vitro radioligand displacement assays : Compete with [³H]LSD or [³H]ketanserin in transfected HEK293 cells.
  • Functional assays : Measure phospholipase C (PLC) activation via IP₁ accumulation or calcium flux assays .

Q. What strategies ensure purity in pharmacological studies?

  • Chromatographic purity : ≥95% by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Elemental analysis : Verify C, H, N, Cl content against theoretical values (e.g., C: 52.85%, H: 7.02%, Cl: 12.99%) .

Q. How are interspecies differences in metabolic pathways addressed?

  • In vitro metabolism : Incubate with liver microsomes (human, rat) and identify metabolites via high-resolution MS.
  • CYP enzyme inhibition : Screen against CYP2D6 and CYP3A4 isoforms using fluorogenic substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.